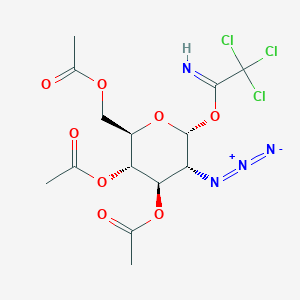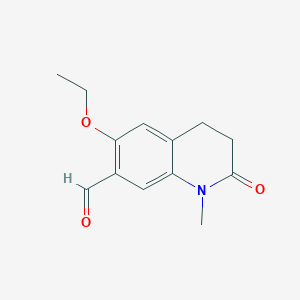
6-Ethoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with ethoxy-substituted tetrahydroquinolines under acidic conditions. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Quinolinecarboxylic acid.
Reduction: 7-Quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
7-Quinolinecarboxaldehyde, 6-ethoxy-1,2,3,4-tetrahydro-1-methyl-2-oxo- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and aldehyde groups allow for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6-ethoxy-1-methyl-2-oxo-3,4-dihydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12-7-9-4-5-13(16)14(2)11(9)6-10(12)8-15/h6-8H,3-5H2,1-2H3 |
InChI Key |
WLWBFJFQCLFCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC(=O)N2C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




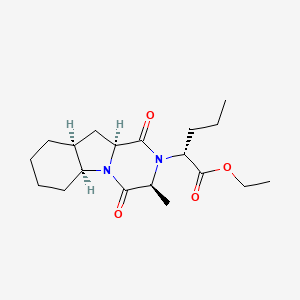

![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
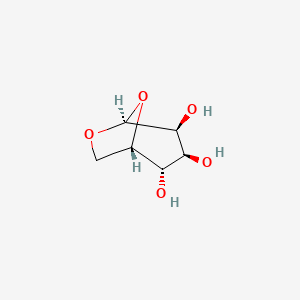
![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
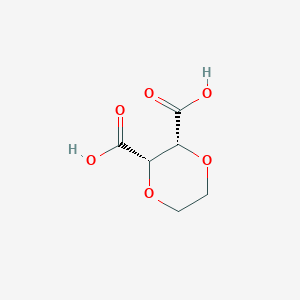
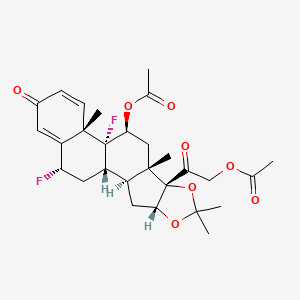
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
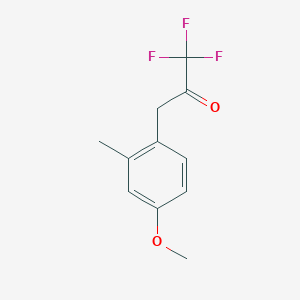
![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)

